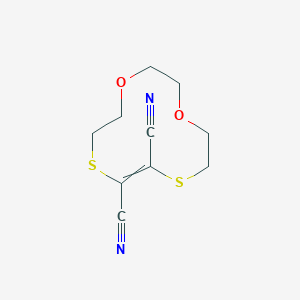![molecular formula C26H50N4O8Si2 B12539503 Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]- CAS No. 668994-10-3](/img/structure/B12539503.png)
Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of urea groups and triethoxysilyl groups attached to a phenylene backbone. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it useful in surface modification and immobilization applications .
Preparation Methods
The synthesis of Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- typically involves the reaction of 1,4-phenylenediamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The triethoxysilyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- has a wide range of scientific research applications, including:
Chemistry: It is used in the formation of self-assembled monolayers (SAMs) on various substrates, which are useful in surface modification and immobilization of molecules.
Biology: The compound can be used to immobilize enzymes and other biomolecules on surfaces, enhancing their stability and activity.
Industry: The compound is used in the production of advanced materials with tailored surface properties.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- involves the formation of strong covalent bonds with surface atoms, leading to the formation of self-assembled monolayers (SAMs). These SAMs provide a stable and functionalized surface that can be used for various applications. The molecular targets and pathways involved in its action include the interaction with surface hydroxyl groups and the formation of siloxane bonds .
Comparison with Similar Compounds
Similar compounds to Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- include:
1-[3-(Triethoxysilyl)propyl]urea: This compound has similar functional groups but lacks the phenylene backbone.
γ-Ureidopropyltrimethoxysilane: This compound has a similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
3-Ureidopropyltrimethoxysilane: Another similar compound with trimethoxysilyl groups. The uniqueness of Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- lies in its phenylene backbone, which provides additional rigidity and stability to the compound.
Properties
CAS No. |
668994-10-3 |
|---|---|
Molecular Formula |
C26H50N4O8Si2 |
Molecular Weight |
602.9 g/mol |
IUPAC Name |
1-(3-triethoxysilylpropyl)-3-[4-(3-triethoxysilylpropylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C26H50N4O8Si2/c1-7-33-39(34-8-2,35-9-3)21-13-19-27-25(31)29-23-15-17-24(18-16-23)30-26(32)28-20-14-22-40(36-10-4,37-11-5)38-12-6/h15-18H,7-14,19-22H2,1-6H3,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
OCXIPDSLLGBIJW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



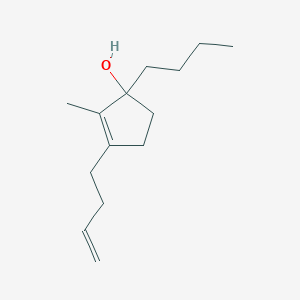
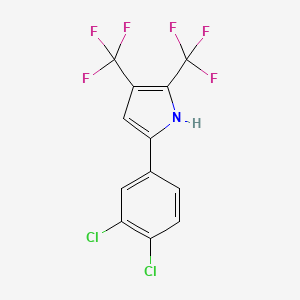
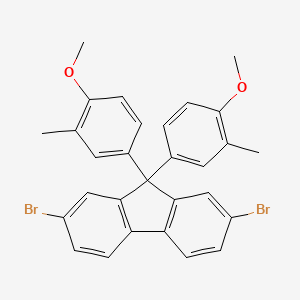
![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
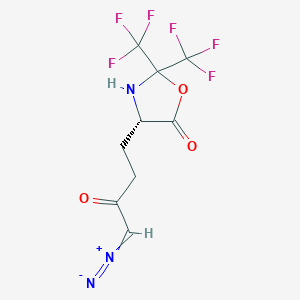
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
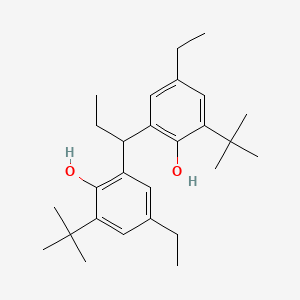
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
